N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
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Overview
Description
N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridine ring, a triazolopyridazine moiety, and a benzamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the pyridin-2-ylmethyl group and the benzamide moiety. Common reagents used in these reactions include pyridine derivatives, triazoles, and benzoyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of starting materials, the scalability of the synthetic route, and the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide include other heterocyclic compounds with pyridine, triazole, and benzamide moieties. Examples include:
- N-(pyridin-2-ylmethyl)-3-(triazolyl)benzamide
- N-(pyridin-2-ylmethyl)-3-(pyridazinyl)benzamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity, selectivity, or stability
Properties
Molecular Formula |
C18H14N6O2 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C18H14N6O2/c25-18(20-11-14-5-1-2-9-19-14)13-4-3-6-15(10-13)26-17-8-7-16-22-21-12-24(16)23-17/h1-10,12H,11H2,(H,20,25) |
InChI Key |
QALYFASPHITPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)OC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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